molecular formula C20H23NO2 B14512817 (3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one CAS No. 62500-43-0

(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one

Cat. No.: B14512817
CAS No.: 62500-43-0
M. Wt: 309.4 g/mol
InChI Key: YRWFJSCGTDBKGC-RBUKOAKNSA-N
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Description

(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with a suitable butylating agent in the presence of a base. The reaction conditions often include:

    Temperature: Typically around 0-25°C.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles like alkoxides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-butyl-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
  • (3S,4S)-3-butyl-4-(4-chlorophenyl)-1-phenylazetidin-2-one
  • (3S,4S)-3-butyl-4-(4-nitrophenyl)-1-phenylazetidin-2-one

Uniqueness

(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar azetidinone derivatives.

Properties

CAS No.

62500-43-0

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C20H23NO2/c1-3-4-10-18-19(15-11-13-17(23-2)14-12-15)21(20(18)22)16-8-6-5-7-9-16/h5-9,11-14,18-19H,3-4,10H2,1-2H3/t18-,19+/m0/s1

InChI Key

YRWFJSCGTDBKGC-RBUKOAKNSA-N

Isomeric SMILES

CCCC[C@H]1[C@H](N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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